molecular formula C17H22FN3O2 B5896591 N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

Cat. No.: B5896591
M. Wt: 319.37 g/mol
InChI Key: UKNLTRNHFVXSFV-UHFFFAOYSA-N
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Description

N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, an ethyl group, a fluorophenoxy group, and a carboxamide group

Properties

IUPAC Name

N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-4-21(9-10-23-16-8-6-5-7-13(16)18)17(22)15-11-14(12(2)3)19-20-15/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNLTRNHFVXSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC1=CC=CC=C1F)C(=O)C2=NNC(=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution reaction of a fluorophenol with an appropriate alkyl halide.

    Attachment of the ethyl group: This can be done through an alkylation reaction using ethyl iodide or ethyl bromide.

    Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate isocyanate or amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(2-fluorophenoxy)ethanamine
  • N-(2-(4-fluorophenoxy)ethyl)acetamide
  • Ethyl 2-(2-chloro-4-fluorophenoxy)acetate

Uniqueness

N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

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